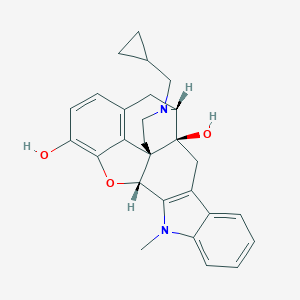

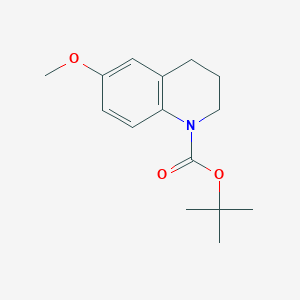

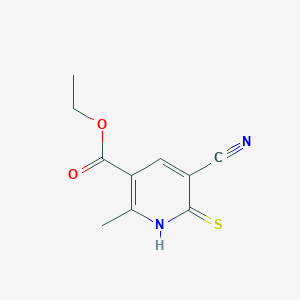

N-Methylnaltrindole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methylnaltrindole (NMNI) is a selective antagonist of the delta-opioid receptor (DOR), which plays an important role in regulating pain, mood, and reward pathways in the brain. NMNI is a potent and highly selective DOR antagonist that has been widely used in scientific research to investigate the role of DOR in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

N-Methylnaltrindole has been widely used in scientific research to investigate the role of DOR in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of chronic pain, depression, and drug addiction. N-Methylnaltrindole has also been used to study the role of DOR in regulating immune function, cardiovascular function, and gastrointestinal function.

Wirkmechanismus

N-Methylnaltrindole acts as a selective antagonist of DOR by binding to the receptor and blocking its activation by endogenous opioid peptides such as enkephalins and endorphins. DOR is widely distributed in the brain and peripheral tissues, and its activation has been shown to produce analgesia, antidepressant effects, and anti-inflammatory effects.

Biochemische Und Physiologische Effekte

N-Methylnaltrindole has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to block the analgesic and antidepressant effects of DOR agonists, suggesting that DOR plays a key role in these processes. N-Methylnaltrindole has also been shown to block the anti-inflammatory effects of DOR agonists, suggesting that DOR may play a role in regulating immune function.

Vorteile Und Einschränkungen Für Laborexperimente

N-Methylnaltrindole has several advantages as a tool for scientific research. It is a highly selective antagonist of DOR, meaning that it can be used to study the specific role of this receptor in various physiological and pathological processes. It is also relatively easy to synthesize and can be produced on a large scale. However, N-Methylnaltrindole has some limitations as a research tool. It has a relatively short half-life in vivo, meaning that it may need to be administered frequently to maintain its effects. It also has limited solubility in water, which may make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-Methylnaltrindole. One area of interest is the role of DOR in regulating immune function, particularly in the context of autoimmune diseases and cancer. Another area of interest is the potential therapeutic applications of N-Methylnaltrindole in the treatment of chronic pain, depression, and drug addiction. Finally, further studies are needed to investigate the long-term effects of N-Methylnaltrindole on DOR signaling and to develop more potent and selective DOR antagonists for use in scientific research.

Synthesemethoden

N-Methylnaltrindole can be synthesized by reacting naltrindole with methyl iodide in the presence of a base such as potassium carbonate. The reaction yields N-Methylnaltrindole as a white crystalline powder with a purity of over 99%. The synthesis of N-Methylnaltrindole is relatively simple and can be carried out on a large scale, making it a cost-effective option for scientific research.

Eigenschaften

CAS-Nummer |

111555-57-8 |

|---|---|

Produktname |

N-Methylnaltrindole |

Molekularformel |

C27H28N2O3 |

Molekulargewicht |

428.5 g/mol |

IUPAC-Name |

(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11-methyl-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |

InChI |

InChI=1S/C27H28N2O3/c1-28-19-5-3-2-4-17(19)18-13-27(31)21-12-16-8-9-20(30)24-22(16)26(27,25(32-24)23(18)28)10-11-29(21)14-15-6-7-15/h2-5,8-9,15,21,25,30-31H,6-7,10-14H2,1H3/t21-,25+,26+,27-/m1/s1 |

InChI-Schlüssel |

CRTCCMARDBQOKA-NVSKSXHLSA-N |

Isomerische SMILES |

CN1C2=CC=CC=C2C3=C1[C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 |

SMILES |

CN1C2=CC=CC=C2C3=C1C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 |

Kanonische SMILES |

CN1C2=CC=CC=C2C3=C1C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 |

Synonyme |

N-methylnaltrindole |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

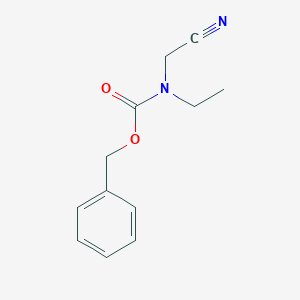

![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)

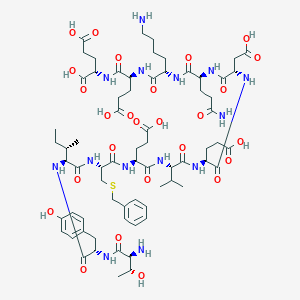

![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)

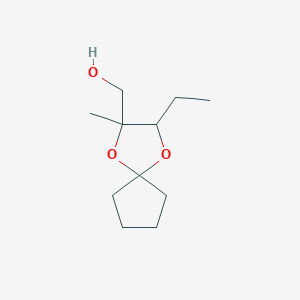

![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)